molecular formula C22H22N2 B4978893 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline

Cat. No. B4978893
M. Wt: 314.4 g/mol
InChI Key: HJNPXRRTLRGHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline, also known as CORM-3, is a metal carbonyl compound that has been extensively studied for its potential therapeutic applications. CORM-3 is a carbon monoxide-releasing molecule that has been shown to have anti-inflammatory, anti-apoptotic, and cytoprotective effects.

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been extensively studied for its potential therapeutic applications in various diseases such as sepsis, ischemia-reperfusion injury, and cancer. In sepsis, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to reduce inflammation and improve survival rates in animal models. In ischemia-reperfusion injury, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have cytoprotective effects and reduce tissue damage. In cancer, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have anti-tumor effects and sensitize cancer cells to chemotherapy.

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline involves the release of carbon monoxide, which activates various signaling pathways in cells. Carbon monoxide has been shown to activate the heme oxygenase-1 pathway, which has cytoprotective effects. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has also been shown to activate the nuclear factor erythroid 2-related factor 2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has also been shown to have anti-apoptotic effects by inhibiting the activation of caspases. In addition, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have cytoprotective effects by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline in lab experiments is its ability to release carbon monoxide in a controlled manner. This allows researchers to study the effects of carbon monoxide on cells and tissues without the potential toxicity associated with high concentrations of carbon monoxide. One of the limitations of using N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline is its potential instability in aqueous solutions, which can lead to the formation of impurities.

Future Directions

There are several future directions for the study of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and diabetes. Another direction is to study the effects of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline on different cell types and tissues. Additionally, the development of more stable and efficient carbon monoxide-releasing molecules could lead to the development of new therapeutics for various diseases.
Conclusion:
In conclusion, N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. Its ability to release carbon monoxide in a controlled manner allows researchers to study the effects of carbon monoxide on cells and tissues. N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline has been shown to have anti-inflammatory, anti-apoptotic, and cytoprotective effects, and has potential applications in various diseases. Further research is needed to fully understand the mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline involves the reaction of 2-methylaniline with 9-ethylcarbazole in the presence of palladium on carbon as a catalyst. The reaction is carried out under an atmosphere of carbon monoxide, which results in the formation of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methylaniline. The purity of the compound can be confirmed by using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2/c1-3-24-21-11-7-5-9-18(21)19-14-17(12-13-22(19)24)15-23-20-10-6-4-8-16(20)2/h4-14,23H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNPXRRTLRGHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3=CC=CC=C3C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.